Mem-C1C18
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Overview
Description
Mem-C1C18 is a polarity-sensitive fluorescent probe with excellent plasma membrane anchoring, high brightness, and a sensitive response to environmental polarity by altering the fluorescence lifetime . It is primarily used to quantify changes in the polarity of the plasma membrane during ferroptosis .
Chemical Reactions Analysis
Mem-C1C18 undergoes various chemical reactions, primarily involving changes in fluorescence lifetime in response to environmental polarity . The compound is sensitive to the polarity of its environment, which makes it useful for monitoring changes in the plasma membrane during ferroptosis . Common reagents and conditions used in these reactions are not specified, but the major product formed is the altered fluorescence signal that indicates changes in membrane polarity .
Scientific Research Applications
Mem-C1C18 has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe to study the polarity of various environments.
Biology: Utilized to monitor changes in the plasma membrane during ferroptosis, a type of cell death.
Medicine: Helps in understanding the mechanisms of ferroptosis, which can be relevant in disease research.
Industry: Employed in the development of new fluorescent probes and sensors for various applications.
Mechanism of Action
Mem-C1C18 exerts its effects by anchoring to the plasma membrane and altering its fluorescence lifetime in response to changes in environmental polarity . This allows for the quantification of changes in membrane polarity during ferroptosis . The molecular targets and pathways involved include the plasma membrane and the processes that lead to changes in its polarity .
Comparison with Similar Compounds
Mem-C1C18 is unique due to its high brightness and sensitive response to environmental polarity . Similar compounds include Mem-C18C18, which also displays membrane-specific properties for visualizing ferroptosis . Both compounds are used to monitor microenvironment polarity of various cell membranes .
Properties
Molecular Formula |
C44H69N4O2PS2+2 |
---|---|
Molecular Weight |
781.2 g/mol |
IUPAC Name |
5-(4,4-dimethylpiperazin-4-ium-1-yl)-11-(4-methyl-4-octadecylpiperazin-4-ium-1-yl)-2-oxo-2-phenyl-6,10-dithia-2λ5-phosphatricyclo[7.3.0.03,7]dodeca-1(9),3(7),4,11-tetraen-8-one |
InChI |
InChI=1S/C44H69N4O2PS2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-30-48(4)33-28-46(29-34-48)41-36-39-44(53-41)42(49)43-38(51(39,50)37-24-21-20-22-25-37)35-40(52-43)45-26-31-47(2,3)32-27-45/h20-22,24-25,35-36H,5-19,23,26-34H2,1-4H3/q+2 |
InChI Key |
NECGCOSSFLIZFL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+]1(CCN(CC1)C2=CC3=C(S2)C(=O)C4=C(P3(=O)C5=CC=CC=C5)C=C(S4)N6CC[N+](CC6)(C)C)C |
Origin of Product |
United States |
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